7-(Dimethylamino)-4-methylcoumarin
Overview
Description
7-(Dimethylamino)-4-methylcoumarin is a fluorescent dye belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and material science. The unique structure of this compound, which includes a dimethylamino group and a methyl group attached to the coumarin core, imparts distinct photophysical properties, making it valuable in fluorescence-based applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as tetracyclines, have been found to target a variety of bacterial cells
Mode of Action
It’s known that similar compounds, such as tetracyclines, inhibit protein synthesis in bacteria by binding to the 30s and 50s ribosomal subunits . This prevents the amino-acyl tRNA from binding to the A site of the ribosome, impairing protein synthesis
Biochemical Pathways
For instance, they can inhibit the synthesis of proteins, lipids, and nucleic acids in bacteria
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics
Result of Action
Similar compounds, such as tetracyclines, are known to have antimicrobial properties . They can inhibit the growth and survival of intruding cells
Action Environment
It’s known that tetracycline pollution is a growing global threat to aquatic and terrestrial biodiversity due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-4-methylcoumarin typically involves the condensation of 4-methylumbelliferone with dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylamino)-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of oxidized coumarin derivatives.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
7-(Dimethylamino)-4-methylcoumarin has a wide range of applications in scientific research, including:
Fluorescence Microscopy: Used as a fluorescent probe for imaging biological samples due to its strong fluorescence emission.
Biochemical Assays: Employed in enzyme assays and other biochemical assays to monitor reaction progress and detect specific biomolecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: Utilized in the development of fluorescent materials and sensors for detecting environmental pollutants and other analytes.
Comparison with Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar fluorescence properties but lacking the dimethylamino group.
7-Amino-4-methylcoumarin: Another coumarin derivative with an amino group instead of a dimethylamino group.
Uniqueness: 7-(Dimethylamino)-4-methylcoumarin is unique due to the presence of the dimethylamino group, which enhances its fluorescence properties and makes it more suitable for specific applications, such as fluorescence microscopy and biochemical assays. The combination of the dimethylamino group and the methyl group on the coumarin core provides distinct photophysical characteristics that are not observed in other similar compounds.
Properties
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYLLPOQRZUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041422 | |
Record name | 7-(Dimethylamino)-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-01-4 | |
Record name | DAMC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Dimethylamino-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin 311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-(Dimethylamino)-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT BRIGHTENER 130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 7-(Dimethylamino)-4-methylcoumarin?
A1: this compound and its derivatives are widely employed as:
- Laser dyes: Notably, Coumarin 311 exhibits laser emission around 453 nm in ethanol. []
- Fluorescent probes: This compound can be chemically modified to create fluorescent probes for studying biological systems, such as N-(7-dimethylamino-4-methylcoumarin-3-yl)iodoacetamide (DACIA) for labeling proteins. [, , , , ]
- Fluorescent tags for nanoparticles: Researchers have successfully incorporated derivatives like this compound-3-isothiocyanate (DACITC) into silica shells coating superparamagnetic iron oxide nanoparticles for enhanced visualization. []
Q2: How does the structure of this compound influence its fluorescence properties?
A2: While the provided research focuses on 3-bromo-7-(dimethylamino)-4-methylcoumarin, it offers insights into the structure-property relationship. The study reveals that the bromine substituent at the 3-position influences the crystal packing of the molecule, which can impact its fluorescence behavior. [] Further research exploring substitutions at different positions on the coumarin core could unveil more detailed structure-property correlations.
Q3: Can you elaborate on the use of this compound derivatives in studying protein dynamics?
A3: Researchers utilize derivatives like DACIA to label specific amino acid residues in proteins, like cysteine. This tagging allows for the investigation of protein conformational changes and dynamics using techniques like fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence. Studies employing DACIA-labeled Human Serum Albumin (HSA) have revealed insights into domain-specific unfolding pathways, intermediate states during denaturation, and the influence of external agents on protein structure and flexibility. [, , , ]
Q4: How does the inclusion of this compound derivatives in silica coatings benefit nanoparticle research?
A4: Incorporating fluorescent molecules like DACITC within silica shells of nanoparticles introduces valuable functionalities. This approach allows for real-time tracking and visualization of nanoparticles, such as superparamagnetic iron oxide nanoparticles, using fluorescence microscopy. This capability is particularly beneficial in biological applications, enabling researchers to monitor nanoparticle interactions with cells and tissues. []
Q5: Are there any known methods to enhance the stability of this compound-based laser dyes?
A5: Research indicates that sulfur-free radical chain transfer agents, such as cysteine hydrochloride, can enhance the chemical stability of coumarin dyes, including 7-dimethylamino-4-methylcoumarin (Coumarin 311) in laser applications. These agents mitigate dye degradation by facilitating radical disproportionation reactions, resulting in prolonged dye laser output and operational lifespan. []
Q6: Can this compound derivatives be used to study cellular processes?
A6: While the provided research does not directly focus on cellular studies, the use of this compound derivatives like DACIA to label proteins suggests potential applications in cell biology. By tagging specific proteins involved in cellular processes, researchers could potentially track their movement, interactions, and responses to stimuli using fluorescence-based techniques.
Q7: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A7: Researchers employ a combination of techniques to characterize and study this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the structure and studying the dynamics of the molecule. []
- Fluorescence spectroscopy: For analyzing fluorescence properties, including emission wavelengths and lifetimes. [, , , , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: For studying absorption characteristics. []
- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of proteins labeled with fluorescent derivatives. [, , , ]
- Fluorescence Correlation Spectroscopy (FCS): To study the diffusion and interaction dynamics of molecules. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.